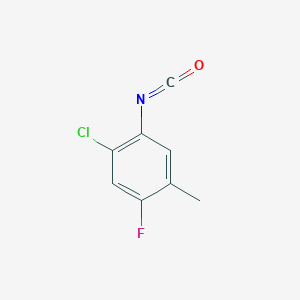
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, isocyanate, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-fluoro-2-isocyanato-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and reduction steps. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride or sulfuric acid.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Isocyanate Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Substituted Benzenes: Products with additional substituents on the benzene ring.
Ureas and Carbamates: Products formed from reactions with amines and alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The chlorine and fluorine atoms on the benzene ring influence the compound’s reactivity and selectivity in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methyl group.
2-Fluoro-5-methylphenyl isocyanate: Similar structure but without the chlorine atom.
Uniqueness
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is unique due to the combination of chlorine, fluorine, isocyanate, and methyl groups on the benzene ring. This unique substitution pattern imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H5ClFNO |
|---|---|
Peso molecular |
185.58 g/mol |
Nombre IUPAC |
1-chloro-5-fluoro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5ClFNO/c1-5-2-8(11-4-12)6(9)3-7(5)10/h2-3H,1H3 |
Clave InChI |
HCZAWMRRIIBLRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


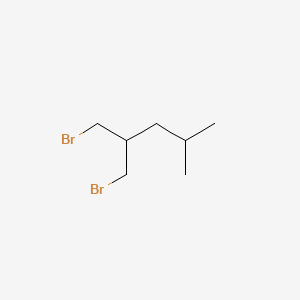


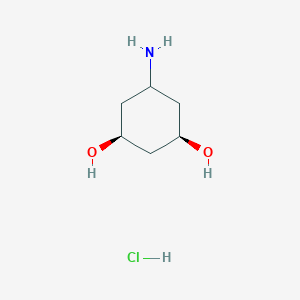
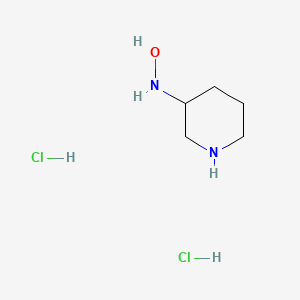
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


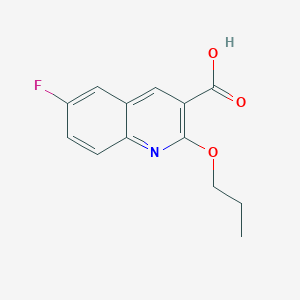
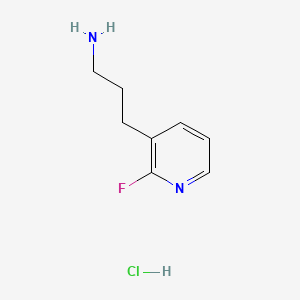
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
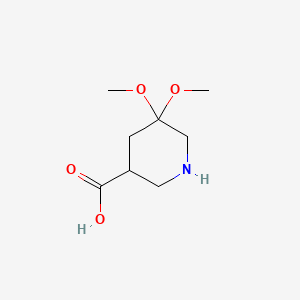
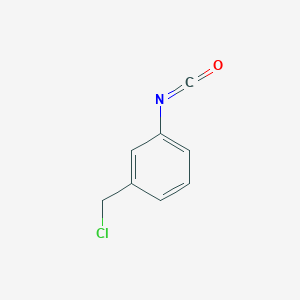
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
